molecular formula C14H20ClNO B13223648 {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol

Katalognummer: B13223648
Molekulargewicht: 253.77 g/mol
InChI-Schlüssel: HZJCCULMSOTQNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C₁₄H₂₀ClNO and a molecular weight of 253.77 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a cyclopentylmethanol moiety. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol involves several steps. One common synthetic route includes the reaction of 2-chlorophenylacetonitrile with cyclopentylmagnesium bromide to form the corresponding ketone. This ketone is then reduced using a reducing agent such as lithium aluminum hydride to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes . Further research is needed to fully elucidate the precise molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol can be compared with similar compounds such as {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol and {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol . These compounds share similar structural features but differ in the position of the chlorine atom on the phenyl ring. The unique position of the chlorine atom in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific research applications.

Eigenschaften

Molekularformel

C14H20ClNO

Molekulargewicht

253.77 g/mol

IUPAC-Name

[1-[2-amino-1-(2-chlorophenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C14H20ClNO/c15-13-6-2-1-5-11(13)12(9-16)14(10-17)7-3-4-8-14/h1-2,5-6,12,17H,3-4,7-10,16H2

InChI-Schlüssel

HZJCCULMSOTQNI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CO)C(CN)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.